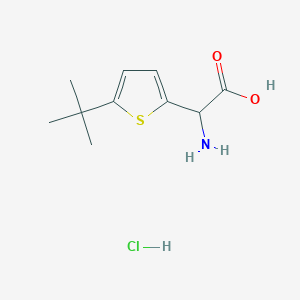
amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has shown potential as a safer alternative to traditional NSAIDs.
Mecanismo De Acción
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride is a prodrug that is selectively activated in inflamed tissues. It is converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By selectively inhibiting COX-2 in inflamed tissues, amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological function.
Biochemical and Physiological Effects:
amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and chronic obstructive pulmonary disease. amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been found to be well-tolerated in animal studies, with no adverse effects on liver or kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has several advantages for lab experiments. It has been extensively studied in animal models of inflammation and has shown promising results as a safer alternative to traditional NSAIDs. However, there are also some limitations to using amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride in lab experiments. It is a prodrug that is selectively activated in inflamed tissues, which may limit its effectiveness in certain experimental settings. Additionally, the hydrochloride salt of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride may have different properties than the free base, which could affect its pharmacological activity.
Direcciones Futuras
There are several future directions for research on amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride. One area of interest is the potential use of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride in treating other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of more targeted delivery systems for amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride, which could improve its effectiveness in certain experimental settings. Finally, further studies are needed to fully understand the mechanism of action of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride and its potential as a safer alternative to traditional NSAIDs.
Métodos De Síntesis
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride is synthesized by reacting 5-tert-butyl-2-thiophenecarboxylic acid with ammonia to form 5-tert-butyl-2-thienylamine. The amine is then reacted with acetic anhydride to form amino(5-tert-butyl-2-thienyl)acetic acid, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt of amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride.
Aplicaciones Científicas De Investigación
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has been extensively studied for its potential as a safer alternative to traditional NSAIDs. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, without the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride has also been studied for its potential in treating other inflammatory conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
Propiedades
IUPAC Name |
2-amino-2-(5-tert-butylthiophen-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-10(2,3)7-5-4-6(14-7)8(11)9(12)13;/h4-5,8H,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDWORVMAZETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(5-tert-butyl-2-thienyl)acetic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6137221.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)
![N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6137237.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6137238.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)


![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)